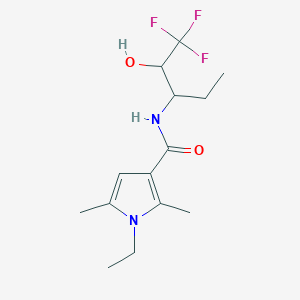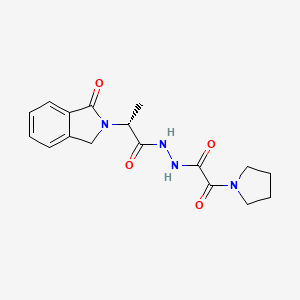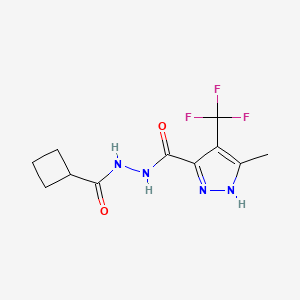
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in biological and medical research. It belongs to the family of tyrosine kinase inhibitors, which are compounds that block the activity of enzymes that play a crucial role in cell signaling and communication.
Mecanismo De Acción
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide exerts its inhibitory effect on EGFR by competing with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation of tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. As a result, N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide blocks the proliferation and survival of cells that depend on EGFR signaling.
Biochemical and Physiological Effects:
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines that overexpress EGFR. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has several advantages as a research tool, including its high potency and specificity for EGFR, its well-characterized mechanism of action, and its availability from commercial sources. However, it also has some limitations, including its relatively high cost, its potential off-target effects on other kinases, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide in scientific research. One area of interest is the development of new derivatives of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide with improved potency and selectivity for EGFR. Another area of interest is the investigation of the role of EGFR in non-cancerous diseases, such as cardiovascular and neurological disorders. Finally, the combination of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide with other targeted therapies or immunotherapies may hold promise for the treatment of refractory cancers.
Métodos De Síntesis
The synthesis of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide involves several steps, starting from the reaction of 2-hydroxy-6-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-ethoxy-2-methoxycyclobutanone. The resulting intermediate is then converted to N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide through a series of reactions involving reduction, acylation, and cyclization.
Aplicaciones Científicas De Investigación
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been extensively used in scientific research as a tool to investigate the role of epidermal growth factor receptor (EGFR) in various cellular processes. EGFR is a transmembrane receptor tyrosine kinase that is involved in the regulation of cell proliferation, differentiation, and survival. N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide inhibits the activity of EGFR by binding to its ATP-binding site, thus preventing the phosphorylation of downstream signaling molecules.
Propiedades
IUPAC Name |
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-4-21-12-8-9(14(12)20-3)16-15(18)13-10(17)6-5-7-11(13)19-2/h5-7,9,12,14,17H,4,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWRVHVQXUTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1OC)NC(=O)C2=C(C=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-6-yl)methanone](/img/structure/B7437811.png)
![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)
![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)
![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)
![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)

![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)


![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)
